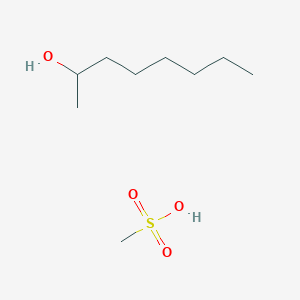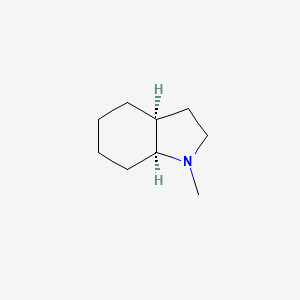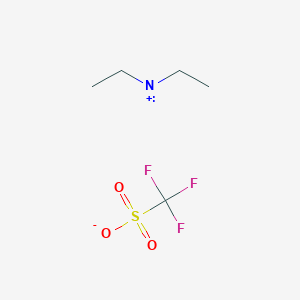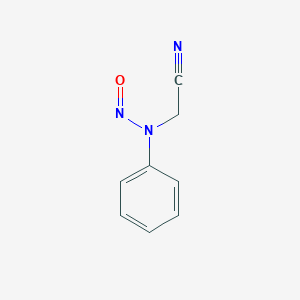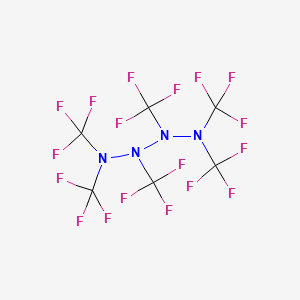
Hexakis(trifluoromethyl)tetrazane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(trifluoromethyl)tetrazane is a unique compound characterized by its six trifluoromethyl groups attached to a tetrazane core This compound is notable for its stability and the presence of multiple fluorine atoms, which impart distinct chemical properties
Métodos De Preparación
The synthesis of Hexakis(trifluoromethyl)tetrazane typically involves the reaction of trifluoromethylating agents with tetrazane precursors. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl groups onto the tetrazane core. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Hexakis(trifluoromethyl)tetrazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more trifluoromethyl groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Aplicaciones Científicas De Investigación
Hexakis(trifluoromethyl)tetrazane has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems, potentially leading to new drug discoveries.
Medicine: Its stability and reactivity are explored for developing novel pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: This compound is used in the production of specialty chemicals and advanced materials, including high-performance polymers and coatings
Mecanismo De Acción
The mechanism by which Hexakis(trifluoromethyl)tetrazane exerts its effects involves interactions with molecular targets through its trifluoromethyl groups. These groups can engage in strong electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack on the tetrazane core, leading to various downstream chemical transformations .
Comparación Con Compuestos Similares
Hexakis(trifluoromethyl)tetrazane can be compared with other fluorinated tetrazanes and triazines. Similar compounds include:
1,3-Bis(trifluoromethyl)trioxidane: Known for its stability and unique reactivity.
1,1,2,3,4,5,5-Heptakis(trifluoromethyl)pentaazane: Another highly fluorinated compound with distinct chemical properties.
Tetrazoles: Often used as carboxylic acid isosteres in medicinal chemistry. This compound stands out due to its high degree of fluorination and the resulting chemical stability and reactivity .
Propiedades
Número CAS |
313-40-6 |
|---|---|
Fórmula molecular |
C6F18N4 |
Peso molecular |
470.06 g/mol |
Nombre IUPAC |
N-[bis(trifluoromethyl)amino]-N-[[bis(trifluoromethyl)amino]-(trifluoromethyl)amino]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C6F18N4/c7-1(8,9)25(2(10,11)12)27(5(19,20)21)28(6(22,23)24)26(3(13,14)15)4(16,17)18 |
Clave InChI |
WEBVEOZFMMDUCR-UHFFFAOYSA-N |
SMILES canónico |
C(N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)C(F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


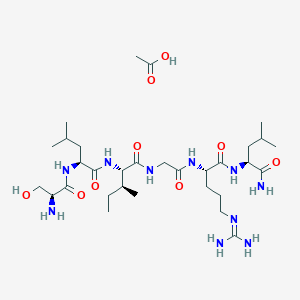
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)


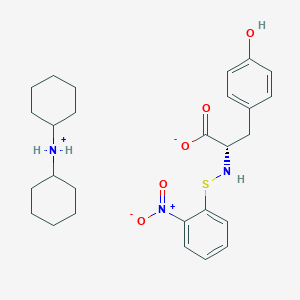

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
